molecular formula C13H15N3O B13439814 3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B13439814
M. Wt: 229.28 g/mol
InChI Key: GRMGOTSXWCKCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound featuring a fused bicyclic core (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) substituted with a 3-methoxyphenyl group at position 2. This scaffold is derived from heterocyclized dipeptides, enabling combinatorial modifications to optimize pharmacological properties such as cell permeability and target selectivity . The 3-methoxyphenyl substituent introduces electron-donating and lipophilic characteristics, influencing binding interactions and metabolic stability. Below, we systematically compare this compound with structural and functional analogues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxybenzylamine with 2,3-dichloropyrazine under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-A]pyrazines .

Scientific Research Applications

3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications

Compound Name Core Structure Substituent(s) Key Properties/Activity Reference
BIM-46174 Tetrahydroimidazo[1,2-a]pyrazine Dimeric form (BIM-46187) Gαq protein inhibitor; cell-permeable
And63 (HDAC6 inhibitor) Tetrahydroimidazo[1,2-a]pyrazine Hydrophobic capping group IC50: 33 nM (HDAC6), 100× selectivity
Sitagliptin Intermediate Derivatives Triazolo[4,3-a]pyrazine Sulfonyl/trifluoromethyl E. coli DNA Gyrase-A inhibition
3-Phenyl derivative (CAS 885281-16-3) Tetrahydroimidazo[1,2-a]pyrazine Phenyl group at position 3 N/A (structural analogue)
3-Bromo derivative (ST-0572) Tetrahydroimidazo[1,2-a]pyrazine Bromo group at position 3 Steric bulk; potential P2X7 modulation
  • Bromo (ST-0572): Increases steric hindrance, possibly reducing off-target interactions but limiting solubility . Sulfonyl/Trifluoromethyl (Sitagliptin derivatives): Electron-withdrawing groups improve binding to QRDR-A region of DNA Gyrase-A .

Table 2: Pharmacological Profiles of Selected Analogues

Compound Target/Activity Potency (IC50/EC50) Selectivity Notes Reference
3-(3-Methoxyphenyl)-...pyrazine Not explicitly stated (assumed Gαq) N/A Likely shares BIM-46174’s Gαq affinity
BIM-46174 Gαq protein Sub-µM Preferential silencing of Gαq
And63 HDAC6 33 nM >100× selective over HDAC8
Hydrazone derivatives (8a–k) Antibacterial MIC: 4–32 µg/mL Active against S. aureus, E. coli
  • Mechanistic Insights :
    • The dimeric BIM-46187 (BIM-46174 derivative) demonstrates enhanced cell permeability and sustained Gαq inhibition, suggesting that dimerization or bulkier substituents may improve pharmacokinetics .
    • And63’s hydrophobic capping group occupies HDAC6’s channel, highlighting the role of substituent size in enzyme selectivity .

Biological Activity

3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including antimicrobial, antiviral, and anticancer properties.

Structural Characteristics

The compound features a fused imidazo and pyrazine ring structure with a methoxy group attached to the phenyl moiety. Its molecular formula is C13H15N3OC_{13}H_{15}N_{3}O with a molecular weight of approximately 229.28 g/mol. The specific positioning of the methoxy group at the 3-position of the phenyl ring is significant as it influences the compound’s electronic properties and biological activity profiles compared to other similar compounds lacking this functional group .

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for modifications enhancing its biological activity. The synthetic pathways often include cyclization reactions and functional group transformations that yield the desired heterocyclic structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

  • Staphylococcus aureus : The compound showed moderate antibacterial activity.
  • Escherichia coli : Similar levels of effectiveness were noted against this Gram-negative bacterium.

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound could be comparable to first-line antibacterial agents like ampicillin .

Antiviral Properties

Preliminary studies have also explored the antiviral potential of this compound. It is hypothesized that its mechanism of action may involve the inhibition of viral replication through interaction with specific enzymes or receptors critical for viral life cycles. However, detailed quantitative data on its antiviral efficacy remains limited and warrants further investigation.

Anticancer Activity

The anticancer properties of this compound have been a focal point in recent research. The compound may inhibit certain kinases involved in cancer cell signaling pathways:

  • Mechanism : By modulating enzyme activity related to tumor growth and proliferation.
  • Cell Lines Tested : Various cancer cell lines have been utilized to assess cytotoxicity and growth inhibition.

In vitro assays indicate promising results where the compound significantly reduced cell viability in several cancer types. Further studies are needed to elucidate the exact pathways involved and potential therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazineStructureDifferent methoxy position; potential variations in biological activity
5-Methyl-6-phenylimidazo[1,2-a]pyrazineStructureContains a methyl group instead of methoxy; may exhibit distinct pharmacological properties

This comparative analysis highlights how slight modifications in structure can lead to significant differences in biological activity profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine?

Synthesis typically involves multi-step organic reactions, leveraging cyclization and functionalization strategies. A common approach includes:

Core Formation : Cyclization of precursors containing imidazole and pyrazine moieties under reflux conditions with catalysts like BF₃·Et₂O or Lewis acids .

Methoxyphenyl Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-methoxyphenyl group at position 3 of the imidazo[1,2-a]pyrazine core .

Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization to isolate the product.

Key Considerations : Optimize reaction time and temperature to avoid side products (e.g., over-oxidation or decomposition). Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates .

Q. How is the compound characterized analytically, and what challenges arise in structural confirmation?

Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ring saturation. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for halogenated analogs .
  • HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete cyclization or coupling steps .

Challenges :

  • Overlapping signals in NMR due to conformational flexibility of the tetrahydro ring.
  • Instability under acidic/basic conditions during purification, requiring pH-neutral solvents .

Q. What preliminary biological activities are reported for structurally related imidazo[1,2-a]pyrazines?

Related derivatives exhibit:

  • Antimicrobial Activity : IC₅₀ values of 2–10 µM against Mycobacterium tuberculosis via inhibition of cell wall synthesis .
  • Cytotoxicity : IC₅₀ ~5 µM against HeLa and MCF-7 cancer cells, comparable to doxorubicin .
  • Enzyme Modulation : Inhibition of kinases (e.g., JAK2) and GPCRs (e.g., adenosine A₂A receptor) via π-π stacking and hydrogen bonding .

Note : Direct data for 3-(3-methoxyphenyl) analogs are limited; extrapolate from substituent effects (e.g., electron-donating groups enhance solubility but may reduce target affinity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

Methodology :

Substituent Variation : Synthesize analogs with halogens (e.g., Br, Cl), alkyl chains, or heteroaromatics at position 2.

Biological Assays : Test against panels (e.g., NCI-60 cancer lines, kinase profilers) to correlate substituents with potency .

Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes with targets like NaV1.7 ion channels, where ring saturation and substituent bulk influence potency .

Example : Bromine at position 3 enhances electrophilic reactivity but may increase toxicity, whereas methoxy groups improve pharmacokinetics .

Q. How should researchers resolve contradictions in biological data across similar compounds?

Case Study : In NaV1.7 inhibition, imidazo[1,5-a]pyrazine derivatives show no activity, while tetrahydroimidazo[1,2-a]pyrazine analogs exhibit 10-fold higher potency due to improved conformational rigidity .

Resolution Strategies :

  • Comparative Assays : Test all analogs under identical conditions (e.g., patch-clamp electrophysiology for ion channels).
  • Metabolic Stability Tests : Assess if oxidation of the tetrahydro ring (e.g., to dihydro forms) alters activity .

Q. What computational tools are recommended for predicting metabolic pathways and toxicity?

Tools :

  • ADMET Predictor : Simulate absorption, CYP450 metabolism, and hERG channel inhibition risks.
  • SwissADME : Evaluate bioavailability, logP, and P-glycoprotein substrate potential.

Case Example : Methoxy groups reduce logP (predicted ~2.1) compared to brominated analogs (logP ~3.5), suggesting improved solubility but shorter half-life .

Q. What strategies mitigate synthetic challenges in scaling up production?

Key Issues :

  • Low yields (<40%) in cyclization steps due to competing side reactions.
  • Sensitivity of intermediates to oxygen/moisture.

Solutions :

  • Flow Chemistry : Continuous synthesis to control exothermic reactions and improve reproducibility .
  • Protecting Groups : Use Boc or benzyl groups to stabilize reactive amines during functionalization .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C13H15N3O/c1-17-11-4-2-3-10(7-11)12-8-15-13-9-14-5-6-16(12)13/h2-4,7-8,14H,5-6,9H2,1H3

InChI Key

GRMGOTSXWCKCBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C3N2CCNC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.